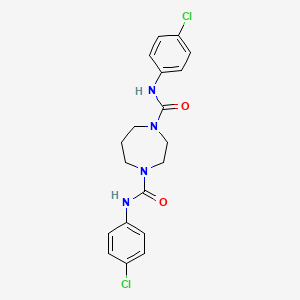

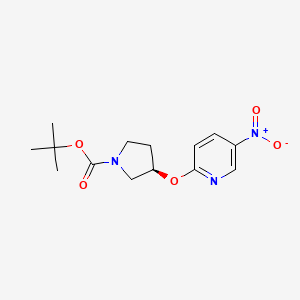

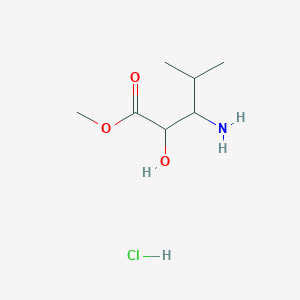

N-(1,1-二氧代四氢噻吩-3-基)-4-乙氧基-N-异丁基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarboxamide” is a chemical compound used for research purposes. It’s not intended for human or veterinary use. The molecular weight of a similar compound, “N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide”, is calculated to be 163.19486 g/mol .

Synthesis Analysis

A series of compounds with the “N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide” group have been synthesized and characterized . These compounds were discovered as part of an effort to identify potent and selective GIRK1/2 activators .Molecular Structure Analysis

The molecular weight of “N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide” is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .Chemical Reactions Analysis

The compounds with the “N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide” group have been evaluated in tier 1 DMPK assays .科学研究应用

新型芳香族聚酰亚胺的合成与表征

本研究涉及新型二胺的合成,该二胺与不同的酸酐聚合生成聚酰亚胺。所得聚合物在各种有机溶剂中表现出溶解性,并且降解温度范围为 240°C 至 550°C,表明在高温耐材料的材料科学中具有潜在应用 (Butt、Akhtar、Zafar-uz-Zaman 和 Munir,2005 年)。

通过 C-H 活化实现化学分歧环化

本研究展示了铑 (III) 催化的 N-甲氧基苯甲酰胺与亚砜鎓盐之间的化学分歧环化,通过 C-H 活化生成新的化学结构。这种方法突出了有机合成中合成通用性和创造复杂分子的潜力 (Xu、Zheng、Yang 和 Li,2018 年)。

用于氧铼 (V) 配合物的双足酰硫脲配体

本研究重点关注双足酰硫脲配体的合成,以创建双核、四核和多核氧铼 (V) 配合物。此类配合物可能在催化和材料化学中产生影响,展示了酰硫脲配体在构建复杂金属结构中的效用 (Nguyen、Thang、Rodenstein、Kirmse 和 Abram,2011 年)。

用于异吲哚啉酮衍生物的多组分羰基化方法

本研究描述了 PdI2 催化的氧化羰基化反应,以生成官能化的异吲哚啉酮和异苯并呋喃胺衍生物。该研究为合成这些化合物提供了一种新途径,这在药物化学和材料科学中可能具有重要意义 (Mancuso、Ziccarelli、Armentano、Marino、Giofrè 和 Gabriele,2014 年)。

聚(邻位酯)的开发

本历史综述讨论了聚(邻位酯)的开发,重点介绍了它们作为生物可降解药物递送装置的潜在应用。这些聚合物的酸敏感性允许制备具有可变寿命(从数小时到数月)的装置,表明它们在受控药物释放系统中的效用 (Heller,1990 年)。

作用机制

Target of Action

The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-isobutylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

This compound acts as an activator of the GIRK channels . It binds to these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential, thereby reducing neuronal excitability.

属性

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-(2-methylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4S/c1-4-22-16-7-5-14(6-8-16)17(19)18(11-13(2)3)15-9-10-23(20,21)12-15/h5-8,13,15H,4,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHSMDJUYLPMAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N(CC(C)C)C2CCS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid](/img/structure/B2824441.png)

![3-(Trifluoromethyl)phenyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B2824450.png)

![4-[(4-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2824451.png)

![N-cyclopentyl-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2824455.png)